N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and an adamantane-1-carboxamide moiety at the 5-position.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-14-3-4-19(5-15(14)2)29-21-20(12-26-29)22(30)28(13-25-21)27-23(31)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,12-13,16-18H,6-11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTHARVOMJDGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C45CC6CC(C4)CC(C6)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with related compounds.
Overview of the Compound
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The structure features a fused bicyclic system that enhances its biological activity through specific interactions with molecular targets.
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. Specifically, they can inhibit kinases that are crucial for tumor growth and survival.
- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For example, a related pyrazolo compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
2. Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been well-documented:
- Mechanism : They disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Case Studies : A study evaluating various pyrazolo derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Compounds with specific substituents were noted to have enhanced activity compared to standard antibiotics.
Comparative Analysis
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | IC50 values in low micromolar range against various cancer cell lines | Effective against multiple bacterial strains |
| N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide | Similar core structure | Moderate activity reported | Limited effectiveness compared to adamantane derivative |
The biological activity of this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA : It may also intercalate into DNA or interfere with DNA replication processes.
Comparison with Similar Compounds
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (CAS: 1019098-45-3)
Structural Differences :
- Substituents : The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group. Fluorine’s electron-withdrawing nature may alter electronic interactions with biological targets.
- Heterocyclic Core : Contains an additional 3-methylpyrazole ring fused to the pyrazolo-pyrimidine system, increasing molecular complexity.
Molecular Properties :
- Formula: C₂₆H₂₆FN₇O₂
- Molecular Weight: 487.54 g/mol
- Key Features: The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogs.
Inferred Pharmacological Impact :
- Fluorine’s electronegativity could strengthen hydrogen bonding with active-site residues in enzymes.
- The methylpyrazole might reduce off-target interactions due to steric hindrance.
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)
Structural Differences :
- Heterocyclic Core: Replaces the pyrazolo-pyrimidine with a thieno[3,4-c]pyrazole ring, introducing a sulfur atom.
- Substituents : Retains the 4-fluorophenyl group but lacks the dimethylphenyl moiety.
Molecular Properties :
- Formula: C₂₂H₂₄FN₃O₂S
- Molecular Weight: 413.51 g/mol
Inferred Pharmacological Impact :
Structural and Functional Comparison Table
*Estimated based on structural similarity to evidence compounds.
Key Takeaways
Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely improves lipophilicity but may reduce aqueous solubility compared to fluorine-substituted analogs.
Heterocyclic Core Variations: Pyrazolo-pyrimidine derivatives (target and ) are more structurally aligned with kinase inhibitors, while thieno-pyrazole derivatives () may exhibit divergent target profiles due to sulfur’s electronic effects.
Metabolic Considerations: Fluorinated compounds () are generally more resistant to oxidative metabolism than non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
